molecular formula C12H12N2O2S B1671341 Enoximone CAS No. 77671-31-9

Enoximone

Cat. No. B1671341
CAS RN: 77671-31-9
M. Wt: 248.3 g/mol
InChI Key: ZJKNESGOIKRXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enoximone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity that does not cause changes in myocardial oxygen consumption . It is used in patients with congestive heart failure . Trials were halted in the U.S., but the drug is used in various countries .


Molecular Structure Analysis

Enoximone has a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol . The IUPAC name for Enoximone is 4-methyl-5- (4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one .

Scientific Research Applications

Exercise Capacity in Chronic Heart Failure

Enoximone, at low doses, has been found to improve exercise capacity in patients with chronic heart failure (CHF) without increasing adverse events. This improvement is attributed to its ability to enhance cardiac output and reduce symptoms of heart failure, making it a valuable addition to heart failure management protocols (Lowes et al., 2000).

Cardiovascular Effects in Anaesthetized Ponies

A study on isoflurane anaesthetized ponies demonstrated that Enoximone could induce significant increases in heart rate, cardiac output, and stroke volume without producing significant changes in blood pressure. This suggests its potential utility in veterinary medicine, especially for managing cardiovascular conditions in animals (Schauvliege et al., 2007).

Malignant Hyperthermia Susceptibility

Research indicates that Enoximone can induce contractures in skeletal muscles in vitro, particularly in individuals susceptible to malignant hyperthermia (MH), suggesting a possible role in the diagnosis and understanding of MH pathogenesis. However, further in vivo investigation is needed to determine its trigger potency in MH-susceptible individuals (Fiege et al., 2000).

Impact on Coagulation and Hemodynamics

Enoximone's influence on hemostasis and plasma levels during and after cardiac surgery was investigated, showing no adverse effects on coagulation parameters, including platelet count and function. This research supports Enoximone's safety concerning coagulation effects in the context of cardiac surgery (Boldt et al., 2005).

Emergency Treatment of Status Asthmaticus

A report on the use of Enoximone for treating patients with status asthmaticus highlighted its efficacy in inducing immediate bronchodilation without observed side effects, suggesting a potential novel application in emergency asthma management (Beute, 2014).

Perioperative Administration and Renal Function

A study evaluating the impact of perioperative Enoximone administration on postoperative renal function after cardiac surgery found that patients receiving Enoximone showed statistically significant better renal function, indicating its protective effects on renal function in this context (Angeloni et al., 2013).

Safety And Hazards

When handling Enoximone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Enoximone is currently undergoing trials in patients with congestive heart failure refractory to conventional therapy . It’s also being used in investigational studies for treating asthma . The long-term clinical efficacy and tolerability of Enoximone remain yet to be determined in controlled trials of adequate size and duration .

properties

IUPAC Name

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNESGOIKRXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045147
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-02 g/L
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Further research is required to determine accurately the mechanism of action of drugs with phosphodiesterase inhibitory activity, however, inhibition of PDE3 inhibits degredation of cGMP. This allows for increased NO release and vascular relaxation.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enoximone

CAS RN

77671-31-9
Record name Enoximone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77671-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoximone
Reactant of Route 2
Reactant of Route 2
Enoximone
Reactant of Route 3
Reactant of Route 3
Enoximone
Reactant of Route 4
Reactant of Route 4
Enoximone
Reactant of Route 5
Reactant of Route 5
Enoximone
Reactant of Route 6
Reactant of Route 6
Enoximone

Citations

For This Compound
6,770
Citations
MW Vernon, RC Heel, RN Brogden - Drugs, 1991 - Springer
… The haemodynamic effects of oral enoximone are similar to those occurring after … to improve with enoximone. The amplitude and duration of effect of intravenous enoximone have been …
Number of citations: 56 link.springer.com
BF Uretsky, M Jessup, MA Konstam, GW Dec… - Circulation, 1990 - Am Heart Assoc
… vasodilators and does not provide evidence that enoximone is beneficial in the long-term … with enoximone therapy raises concerns about a possible detrimental effect of enoximone …
Number of citations: 371 www.ahajournals.org
RC Dage, T Kariya, CP Hsieh, LE Roebel… - The American Journal of …, 1987 - Elsevier
… Enoximone is a new cardiotonic agent, active … enoximone is reviewed. Direct positive inotropic, positive chronotropic and vasodilator properties have been demonstrated for enoximone …
Number of citations: 63 www.sciencedirect.com
…, MR Bristow, Enoximone Study Group - Journal of the American …, 2000 - jacc.org
… , enoximone at 50 mg three times a day improved exercise capacity by 117 s at 12 weeks (p = 0.003). Enoximone … in the enoximone 25 mg three times a day and enoximone 50 mg three …
Number of citations: 74 www.jacc.org
M Metra, E Eichhorn, WT Abraham… - European heart …, 2009 - academic.oup.com
… enoximone administration are dose dependent, and were absent in trials in which enoximone … We hypothesized that the administration of low doses of enoximone in conjunction with …
Number of citations: 136 academic.oup.com
KT Weber, JS Janicki, MC Jain - The American journal of cardiology, 1986 - Elsevier
… enoximone is needed before its efficacy and safety can be examined in controlled phase III trials. We report our experience with enoximone … intravenous and oral enoximone, which was …
Number of citations: 47 www.sciencedirect.com
BD Lowes, SF Shakar, M Metra, AM Feldman… - Journal of cardiac …, 2005 - Elsevier
… area under the curve values for enoximone and enoximone sulfoxide in subjects with chronic … for enoximone and the enoximone sulfoxide is through urinary excretion, with enoximone …
Number of citations: 28 www.sciencedirect.com
SJ Baligadoo, H Subratty, M Manraz, A Tarral… - International journal of …, 1990 - Elsevier
To assess whether an inotropic agent may affect quality of life in severe heart failure, a double-blind, placebo-controlled crossover study was performed in 10 patients over three periods …
Number of citations: 21 www.sciencedirect.com
AJ Cowley, AM Skene - Heart, 1994 - heart.bmj.com
… Enoximone is an orally active cyclic adenosine … attempted to determine the effects of enoximone on mortality.5 The … The purpose of this study was to examine the effect of enoximone …
Number of citations: 150 heart.bmj.com
JL Cracowski, F Stanke-Labesque… - Journal of …, 1999 - journals.lww.com
… In organ baths, the relaxant effects of enoximone … enoximone also were tested on rings of GEA (n= 42) precontracted with U46619 and NE. The effect of the combination of enoximone …
Number of citations: 17 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.